molecular formula C19H22Cl2FN3O3 B000540 Besifloxacin hydrochloride CAS No. 405165-61-9

Besifloxacin hydrochloride

Cat. No. B000540
M. Wt: 430.3 g/mol
InChI Key: PMQBICKXAAKXAY-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of besifloxacin hydrochloride involves several chemical reactions starting from basic fluoroquinolone structures, tailored to enhance its efficacy and safety profile. Although specific synthesis routes are proprietary, the process typically involves the introduction of a chloro group to the quinolone ring, enhancing its activity against a wide range of bacteria.

Molecular Structure Analysis

Besifloxacin hydrochloride's molecular structure is characterized by its fluoroquinolone core with additional modifications that contribute to its antibacterial activity and pharmacokinetic properties. The crystal structure analysis reveals that besifloxacin hydrochloride crystallizes in space group P1, with strong hydrogen bonds forming a corrugated ladder-like chain along the a-axis. This structure contributes to its stability and activity against bacterial pathogens (Kaduk, Gates-Rector, & Blanton, 2023).

Scientific Research Applications

Enantiomeric Purity and Impurity Analysis

  • Chiral High-Performance Liquid Chromatography for Enantiomeric Impurity : Besifloxacin hydrochloride, a chiral fluoroquinolone for bacterial conjunctivitis, shows higher antibacterial activity in its R-enantiomer. Analytical methods like chiral high-performance liquid chromatography with precolumn derivatization are used for enantiomeric purity and impurity determination, crucial for quality control in clinical use (Wang et al., 2012).
  • UHPLC Determination of Enantiomers : Ultra-High-Performance Liquid Chromatography (UHPLC) studies the separation of R- and S-enantiomers of Besifloxacin hydrochloride on specialized columns. This method is validated according to ICH guidelines, underscoring its importance for ensuring the enantiomeric purity in bulk drugs and formulations (Ramisetti et al., 2017).

Analytical Method Development

  • Turbidimetric Microbiological Method for Quality Control : A miniaturized turbidimetric microbiological method, in line with Green Chemistry principles, has been developed for analyzing besifloxacin hydrochloride in ophthalmic suspension. This environmentally friendly approach is crucial for ensuring the quality of this antimicrobial agent (Tótoli & Salgado, 2020).
  • Rapid HPLC-MS/MS Method for Quantification : A sensitive and selective liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of besifloxacin in rabbit plasma and ocular tissues. This facilitates pharmacokinetic studies, essential for understanding drug dynamics and distribution (Gu et al., 2016).

Drug Delivery Systems

  • Nanostructured Lipid Carriers for Enhanced Bioavailability : Cationic nanostructured lipid carriers (CNLC) have been developed to enhance the ocular bioavailability of besifloxacin hydrochloride, addressing its low water solubility. This innovative delivery system shows promise in improving therapeutic efficacy (Baig et al., 2020).
  • In Situ Ophthalmic Gel Development : In situ gel formulations have been explored for besifloxacin hydrochloride to improve corneal contact time and regulate drug release, thus enhancing ocular drug delivery and patient compliance (Polat & Ünal, 2022).

Anti-Inflammatory Properties

  • Inhibition of Pro-Inflammatory Cytokines : Besifloxacin demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines in human monocytes. This attribute may enhance its efficacy in ocular infections with an inflammatory component, suggesting a dual therapeutic action (Zhang & Ward, 2007).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of besifloxacin hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data. This structural information is vital for understanding the drug's physical and chemical properties (Kaduk et al., 2023).

Future Directions

Besifloxacin hydrochloride has shown promise in the treatment of bacterial conjunctivitis and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is some evidence to suggest that besifloxacin may provide an advantage over other current-generation fluoroquinolones in antimicrobial prophylaxis for ocular surgery .

properties

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQBICKXAAKXAY-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193529
Record name Besifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Besifloxacin hydrochloride

CAS RN

405165-61-9
Record name Besifloxacin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BESIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Besifloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Besifloxacin hydrochloride
Reactant of Route 3
Besifloxacin hydrochloride
Reactant of Route 4
Reactant of Route 4
Besifloxacin hydrochloride
Reactant of Route 5
Besifloxacin hydrochloride
Reactant of Route 6
Besifloxacin hydrochloride

Citations

For This Compound
200
Citations
A Bhattacharjee, PJ Das, S Dey, AK Nayak… - Colloids and Surfaces A …, 2020 - Elsevier
… a fourth generation fluoroquinolone antibiotic, besifloxacin hydrochloride (BSF−HCl), for … absorption of besifloxacin hydrochloride. Besifloxacin hydrochloride loaded liposomes were …
Number of citations: 37 www.sciencedirect.com
JA Kaduk, S Gates-Rector, TN Blanton - Powder Diffraction, 2023 - cambridge.org
… It seems unlikely that racemic and enantiopure besifloxacin hydrochloride would crystallize in the same lattice, so we are forced to conclude that our material is the R-(+) enantiomer, …
Number of citations: 2 www.cambridge.org
GP Kumar, V Srivastava, K Khandelwal, R Kumar… - Chirality, 2016 - Wiley Online Library
… R-form of besifloxacin hydrochloride shows higher … The resolution between S-isomer and besifloxacin hydrochloride was … enantiomeric impurity in besifloxacin hydrochloride. Chirality …
Number of citations: 8 onlinelibrary.wiley.com
Z Wang, S Wang, F Zhu, Z Chen, L Yu, S Zeng - Chirality, 2012 - Wiley Online Library
… Besifloxacin hydrochloride is a novel chiral broad-spectrum … R-besifloxacin hydrochloride is used in clinics as a … impurity determination of besifloxacin hydrochloride. The separation of …
Number of citations: 27 onlinelibrary.wiley.com
V Waghulde, R Saudagar - Journal of Drug Delivery and …, 2018 - jddtonline.info
… In this study, In situ gelling system of Besifloxacin Hydrochloride were prepared using polymers carbopol 934 and HPMC K100. Carbopol 934 used in concentration 0.1-0.3 % w/v and …
Number of citations: 8 jddtonline.info
CL Singh, A Singh, S Kumar… - Journal of Drug Delivery …, 2014 - jddtonline.info
… Each ml of 0.6% suspension contains 6.63 mg of besifloxacin hydrochloride equivalent to 6 mg of the drug. The suggested dose is one drop to the bacterial infected eye, 3 times daily for …
Number of citations: 12 jddtonline.info
B Saha, RP Patel, T Halder - Asian Journal of Pharmaceutical and …, 2017 - academia.edu
… a simple and accurate for the analysis of besifloxacin hydrochloride by UV-HPLC method. The peak and retention time of besifloxacin hydrochloride in different media such as diluent, …
Number of citations: 2 www.academia.edu
EG Tótoli, HRN Salgado - Critical Reviews in Analytical Chemistry, 2018 - Taylor & Francis
… The first step in the synthesis of besifloxacin hydrochloride (Figure 2) is the condensation of the ethyl … VI at elevated temperature resulted in besifloxacin hydrochloride (VI). [ Citation 19 ] …
Number of citations: 19 www.tandfonline.com
SG Chate, AS Birajdar - Indian Drugs, 2022 - search.ebscohost.com
… for routine analysis of besifloxacin hydrochloride in pharmaceutical … besifloxacin hydrochloride was subjected to hydrolytic, … assay of besifloxacin hydrochloride drug substance (API) …
Number of citations: 2 search.ebscohost.com
JW Manoel, CF Alves Giordani… - Current …, 2021 - ingentaconnect.com
… The besifloxacin stock solution was prepared by transferring 10 mg of besifloxacin hydrochloride into a 25 mL volumetric flask and diluting it to volume with mobile phase (0.5% TEA (…
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.